molecular formula C5H5NO2S2 B2580680 3-Isothiocyanato-2,3-dihydrothiophene 1,1-dioxide CAS No. 893725-07-0

3-Isothiocyanato-2,3-dihydrothiophene 1,1-dioxide

Cat. No. B2580680
CAS RN: 893725-07-0
M. Wt: 175.22
InChI Key: FDGVAEUKGZDPCQ-UHFFFAOYSA-N
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Description

3-Isothiocyanato-2,3-dihydrothiophene 1,1-dioxide, also known as sulforaphane, is a naturally occurring compound found in cruciferous vegetables. It has a molecular weight of 175.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5NO2S2/c7-10(8)2-1-5(3-10)6-4-9/h1-2,5H,3H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Structural and Electronic Properties Analysis

Studies have focused on understanding the structural, vibrational, and electronic properties of related dihydrothiophene dioxides. For instance, Arjunan et al. (2015) conducted spectroscopic and theoretical studies on 2,5-dihydrothiophene-1,1-dioxide derivatives to analyze their geometrical parameters, molecular electrostatic potential surfaces, and electron density distributions. These investigations help in elucidating the charge density distribution and sites of chemical reactivity of these molecules, providing foundational knowledge for their potential applications in various scientific fields (Arjunan, Thirunarayanan, Durga Devi, & Mohan, 2015).

Synthesis and Chemical Properties

The synthesis and chemical properties of cyclic β-keto sulfones, including dihydrothiophene dioxides, have been reviewed extensively, highlighting the presence of identical structural fragments like carbonyl, active methylene, and sulfonyl groups. This review by Shyshkina et al. (2011) provides comprehensive insights into the chemical behaviors and synthesis pathways of these compounds, which are crucial for their application in the synthesis of more complex molecules (Shyshkina et al., 2011).

Molecular Complex Reactions

Research on the molecular complex of 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine has shown its capability to undergo reactions with amines, leading to the formation of aminodinitrobutadienes. This work by Efremova et al. (2004) explores the reactivity of such molecular complexes, which could be leveraged for the development of novel synthetic routes and materials (Efremova, Lapshina, Berkova, & Berestovitskaya, 2004).

Crystal Structure and Conformation

Wang, Jiang, and Zhang (2010) synthesized a compound via condensation of dihydrothiophen-3(2H)-one 1,1-dioxide, which was analyzed for its crystal structure and conformation. Their study on the crystal packing and hydrogen bonding interactions provides valuable information on the structural characteristics that could influence the application of these compounds in material science and drug design (Wang, Jiang, & Zhang, 2010).

Quantum Chemical Calculations and Synthesis

Modified synthesis techniques and structural features of dihydrothiophene dioxides have been explored to understand their potential in assembling fused polycyclic nitrosulfolane derivatives. Research by Savelev et al. (2021) into the condensation reactions of these compounds contributes to the development of new materials with promising applications in chemistry and pharmacology (Savelev et al., 2021).

Safety and Hazards

While specific safety and hazard information for 3-Isothiocyanato-2,3-dihydrothiophene 1,1-dioxide was not found, it’s important to handle all chemicals with care. General safety measures include avoiding eye and skin contact, preventing inhalation or ingestion, and using personal protective equipment .

properties

IUPAC Name

3-isothiocyanato-2,3-dihydrothiophene 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S2/c7-10(8)2-1-5(3-10)6-4-9/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGVAEUKGZDPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893725-07-0
Record name 3-isothiocyanato-2,3-dihydro-1lambda6-thiophene-1,1-dione
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